molecular formula C22H17ClO6 B4164381 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B4164381
M. Wt: 412.8 g/mol
InChI Key: VNBCOMACPCRMIV-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a chlorophenoxy group, a benzyl ester, and a pyranone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate.

    Benzylation: The intermediate is then reacted with benzyl alcohol in the presence of a base such as pyridine to yield 4-[(4-chlorophenoxy)carbonyl]benzyl alcohol.

    Pyranone Formation: The final step involves the esterification of the benzyl alcohol derivative with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid under acidic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the chlorophenoxy group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The chlorophenoxy group could play a role in binding to target proteins, while the pyranone moiety might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)carbonyl]benzyl acetate
  • 4-[(4-chlorophenoxy)carbonyl]benzyl 2-oxo-2H-pyran-5-carboxylate
  • 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate

Uniqueness

Compared to similar compounds, 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate stands out due to the specific positioning of the dimethyl groups on the pyranone ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

[4-(4-chlorophenoxy)carbonylphenyl]methyl 2,4-dimethyl-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO6/c1-13-11-19(24)28-14(2)20(13)22(26)27-12-15-3-5-16(6-4-15)21(25)29-18-9-7-17(23)8-10-18/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBCOMACPCRMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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